

Application Note: Purification of **N-ethyl-N-methylpropan-2-amine** by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-ethyl-N-methylpropan-2-amine	
Cat. No.:	B14665218	Get Quote

Abstract

This application note details a comprehensive protocol for the purification of **N-ethyl-N-methylpropan-2-amine** via fractional distillation. This tertiary amine is a valuable intermediate in pharmaceutical and agrochemical synthesis. The protocol outlines the necessary equipment, safety precautions, and procedural steps to achieve high purity, suitable for researchers, scientists, and professionals in drug development. Potential impurities and their removal are also discussed.

Introduction

N-ethyl-N-methylpropan-2-amine is a tertiary amine whose purity is critical for subsequent synthetic transformations. Distillation is a robust and scalable method for the purification of volatile liquid compounds. This document provides a standard operating procedure for the fractional distillation of **N-ethyl-N-methylpropan-2-amine**, leveraging differences in boiling points to separate the target compound from impurities.

Physicochemical Properties

A summary of the key physical and chemical properties of **N-ethyl-N-methylpropan-2-amine** and related compounds is provided in the table below. The boiling point for **N-ethyl-N-methylpropan-2-amine** is estimated based on structurally similar compounds.



Property	N-ethyl-N- methylpropan-2- amine	N-ethylpropan-2- amine	N-methylpropan-2- amine
CAS Number	39198-07-7[1][2]	19961-27-4	4747-21-1[3]
Molecular Formula	C6H15N[2]	C5H13N	C4H11N[3]
Molecular Weight	101.19 g/mol [2]	87.16 g/mol	73.14 g/mol [3]
Boiling Point	~80-90 °C (estimated)	71-73 °C	50-53 °C[3]
Density	Not available	0.72 g/mL at 25 °C	0.702 g/mL at 25 °C[3]

Potential Impurities

The purity of the final product is highly dependent on the synthetic route employed. Common impurities in the synthesis of tertiary amines may include:

- Unreacted Starting Materials: Residual N-ethylpropan-2-amine (secondary amine) or methylating agents.
- Over-alkylation Products: Quaternary ammonium salts, which are generally non-volatile and will remain in the distillation flask.
- Solvents: Residual solvents from the reaction or work-up procedures.
- Byproducts: Compounds formed from side reactions.

Fractional distillation is effective at removing impurities with significantly different boiling points.

Health and Safety

N-ethyl-N-methylpropan-2-amine is expected to have hazards similar to other low molecular weight amines. It is crucial to handle this compound with appropriate safety measures:

• Flammability: Assumed to be a flammable liquid. Work should be conducted in a well-ventilated fume hood, away from ignition sources.



- Corrosivity: Likely corrosive to skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin. Avoid direct contact and inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for the specific compound and any reagents used.

Experimental Protocol: Fractional Distillation of Nethyl-N-methylpropan-2-amine Materials and Equipment

- Crude N-ethyl-N-methylpropan-2-amine
- Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)
- · Boiling chips or magnetic stir bar
- Round-bottom flask (distilling flask)
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with thermometer adapter
- Thermometer
- Condenser
- Receiving flask(s)
- · Heating mantle with a stirrer
- Lab jack
- Clamps and stands
- Inert gas source (e.g., nitrogen or argon) for sensitive applications



Pre-Distillation Preparation

- Drying: If the crude amine contains water, it should be dried prior to distillation. Add a
 suitable drying agent (e.g., anhydrous potassium carbonate) to the crude liquid, swirl, and let
 it stand for at least one hour. The amine should be decanted or filtered from the drying agent
 before being transferred to the distillation flask.
- Apparatus Setup:
 - Assemble the fractional distillation apparatus in a fume hood.
 - Place a magnetic stir bar or boiling chips in the round-bottom distilling flask.
 - Fill the distilling flask to no more than two-thirds of its volume with the crude, dry N-ethyl-N-methylpropan-2-amine.
 - Connect the fractionating column to the distilling flask and the distillation head to the top of the column.
 - Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
 - Attach the condenser and the receiving flask.
 - Ensure all joints are securely clamped.

Distillation Procedure

- Heating: Begin heating the distilling flask gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring at a moderate rate.
- Equilibration: As the liquid begins to boil, a vapor ring will rise through the fractionating column. Adjust the heating rate to allow this ring to rise slowly and establish a temperature gradient in the column.
- Fraction Collection:



- Forerun: Collect the initial, low-boiling fraction. This may contain volatile impurities and residual solvents. The temperature at the distillation head will be unstable during this phase.
- Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point of N-ethyl-N-methylpropan-2-amine (~80-90 °C), change the receiving flask to collect the pure product.
- End Fraction: If the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation. The residue in the distilling flask will contain higher-boiling impurities and non-volatile materials.
- Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature before dismantling.

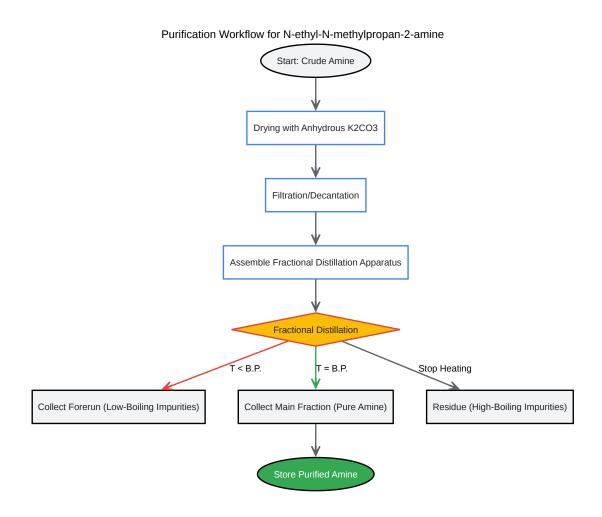
Post-Distillation Handling and Storage

- The purified **N-ethyl-N-methylpropan-2-amine** should be stored in a tightly sealed container to prevent atmospheric moisture contamination and evaporation.
- For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
- Properly label the container with the compound name, purity, and date.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the purification process.





Click to download full resolution via product page

Caption: Workflow for the purification of N-ethyl-N-methylpropan-2-amine.



References

- 1. N-ethyl-N-methylpropan-2-amine | CAS#:39198-07-7 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application Note: Purification of N-ethyl-N-methylpropan-2-amine by Distillation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14665218#purification-of-n-ethyl-n-methylpropan-2-amine-by-distillation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com